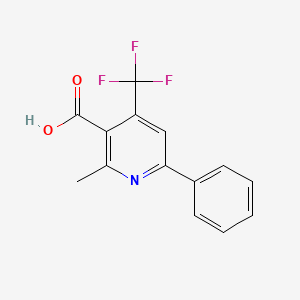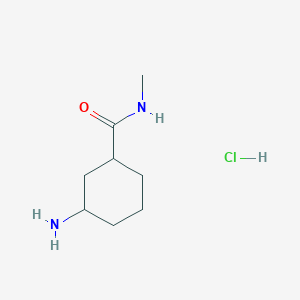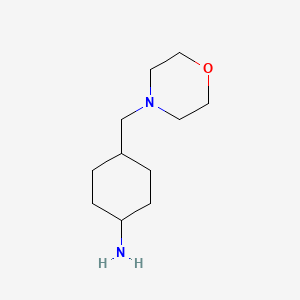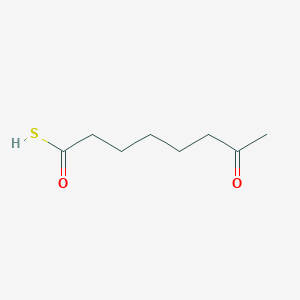
7-Oxooctanethioic O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxooctanethioic O-acid is a chemical compound with the molecular formula C8H14O2S It is known for its unique structure, which includes a thioic acid group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxooctanethioic O-acid typically involves the reaction of octanoic acid derivatives with sulfur-containing reagents. One common method includes the use of 2,2’-dithiodipyridine in acetonitrile (ACN) as a solvent. The reaction mixture is adjusted to a pH of 7 using sodium phosphate buffer and stirred for a specific duration .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Oxooctanethioic O-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thioic acid group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
7-Oxooctanethioic O-acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a test compound in mass spectrometry studies.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxooctanethioic O-acid involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the thioic acid group can form strong interactions with metal ions and other electrophiles. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
7-Oxooctanoic acid: A similar compound with a ketone group but lacking the thioic acid group.
Octanoic acid: A simpler fatty acid without the ketone or thioic acid groups.
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
7-oxooctanethioic S-acid |
InChI |
InChI=1S/C8H14O2S/c1-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3,(H,10,11) |
InChI Key |
IPLZNKCINKZBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCC(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


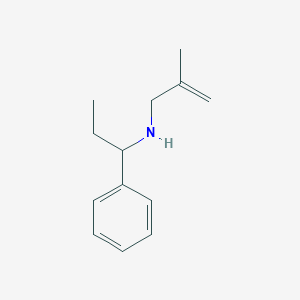
![3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane](/img/structure/B13336228.png)
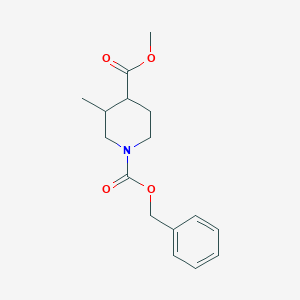

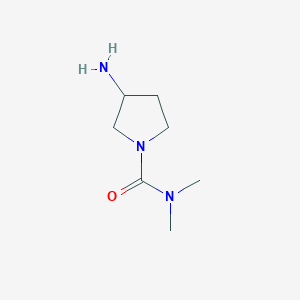
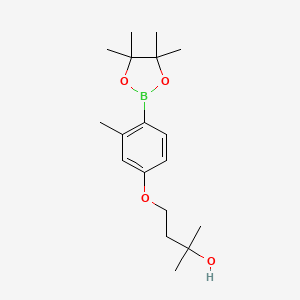
![tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate](/img/structure/B13336250.png)
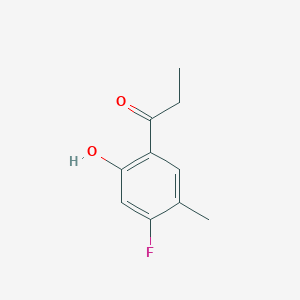
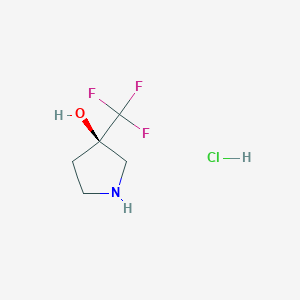
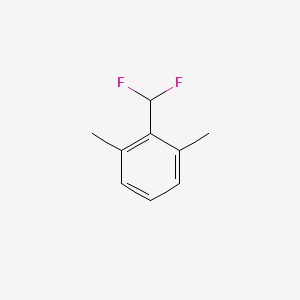
![2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13336274.png)
